N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Description
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C29H28ClNO7 |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H28ClNO7/c1-5-36-24-10-7-17(13-25(24)37-6-2)14-26(32)31-27-20-15-18(30)8-11-23(20)38-29(27)28(33)21-16-19(34-3)9-12-22(21)35-4/h7-13,15-16H,5-6,14H2,1-4H3,(H,31,32) |
InChI Key |
NKEZPCZYPRQWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC(=C4)OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions are used to introduce the chlorine atom at the desired position.
Attachment of the Dimethoxybenzoyl Group: This step involves acylation reactions using 2,5-dimethoxybenzoic acid or its derivatives.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzoyl Derivatives: These compounds share the dimethoxybenzoyl group and may have similar reactivity and applications.
Benzofuran Derivatives: Compounds with the benzofuran core structure may exhibit similar chemical properties and biological activities.
Chloroacetamide Derivatives: These compounds share the chloroacetamide group and may have similar mechanisms of action.
Uniqueness
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
